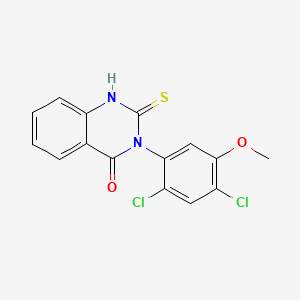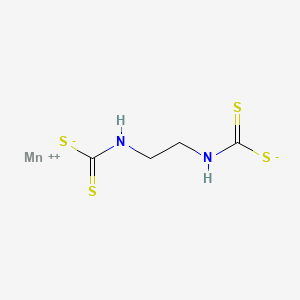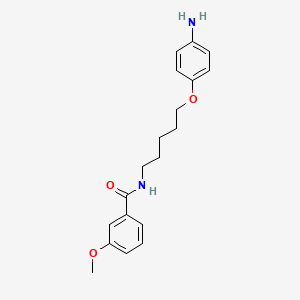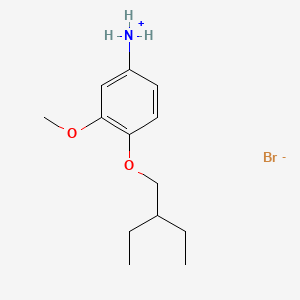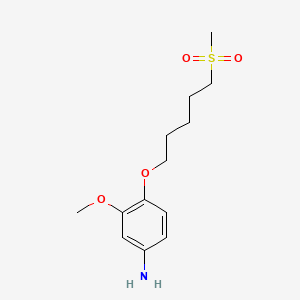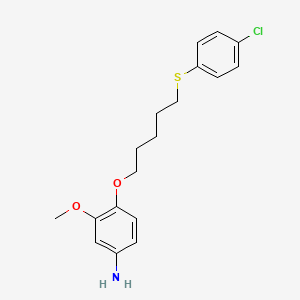
Inhibiteur de STAT5
Vue d'ensemble
Description
STAT5-IN-1 is a selective inhibitor of the transcription factor STAT5, specifically targeting the STAT5β subtype. The compound has shown significant potential in scientific research, particularly in the fields of cancer biology and immunology. STAT5-IN-1 is known for its ability to inhibit the activity of STAT5, which plays a crucial role in various cellular processes, including cell growth, differentiation, and survival .
Applications De Recherche Scientifique
STAT5-IN-1 has a wide range of applications in scientific research:
Cancer Biology: It is used to study the role of STAT5 in cancer cell proliferation and survival. .
Immunology: STAT5-IN-1 is used to investigate the role of STAT5 in immune cell function and differentiation. .
Drug Development: The compound is used as a tool in drug discovery to identify new therapeutic targets and develop novel treatments for diseases involving aberrant STAT5 activity
Molecular Biology: STAT5-IN-1 is employed in studies to understand the molecular mechanisms underlying STAT5-mediated gene transcription and signal transduction
Mécanisme D'action
STAT5-IN-1 exerts its effects by binding to the SH2 domain of STAT5, thereby preventing its activation and subsequent dimerization. This inhibition disrupts the nuclear translocation of STAT5 and its ability to bind to DNA, ultimately blocking STAT5-dependent gene transcription. The compound specifically targets the STAT5β subtype, with minimal effects on other STAT family members .
Orientations Futures
The use of Jak inhibitors as therapy for a variety of autoimmune and malignant disorders has increased substantially . The development of therapeutic agents able to discriminate between the individual functions of Stat5 in different subcellular compartments might become desirable for effective tumor therapy and the prevention of side effects in normal tissues .
Analyse Biochimique
Biochemical Properties
The STAT5 Inhibitor interacts with the SH2 domain of STAT5, disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . It shows reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .
Cellular Effects
The STAT5 Inhibitor has significant effects on various types of cells and cellular processes. It has been shown to substantially impair the proliferation and clonogenic growth of human acute myeloid leukemia (AML) cell lines and primary FLT3-ITD+AML patient cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The STAT5 Inhibitor exerts its effects at the molecular level by binding directly to STAT5 and disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . This disruption of STAT5 activity leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of the STAT5 Inhibitor can change in laboratory settings. For example, the inhibitor has been shown to disrupt STAT5 activation and dimerization, leading to changes in cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the STAT5 Inhibitor can vary with different dosages in animal models. For example, the inhibitor has been shown to significantly reduce leukemia burden in vivo and overcome chemoresistance of patient-derived ETP-ALL xenografts .
Metabolic Pathways
The STAT5 Inhibitor is involved in the JAK-STAT signaling pathway . It interacts with the SH2 domain of STAT5, disrupting its activation and consequently affecting metabolic flux or metabolite levels .
Transport and Distribution
The STAT5 Inhibitor is transported and distributed within cells and tissues by binding directly to STAT5 . This binding disrupts STAT5 activation and dimerization, affecting its localization or accumulation .
Subcellular Localization
The STAT5 Inhibitor localizes to the SH2 domain of STAT5 within the cell . This localization affects the activity or function of STAT5, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of STAT5-IN-1 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of STAT5-IN-1 follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
STAT5-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving STAT5-IN-1 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving STAT5-IN-1 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of STAT5-IN-1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
AC-4-130: Another STAT5 inhibitor that targets the SH2 domain of STAT5.
IST5-002: A potent STAT5 inhibitor with high specificity for STAT5 in prostate cancer.
S3I-201: A dual inhibitor of STAT5 and STAT3, used in the treatment of chronic myeloid leukemia.
Uniqueness of STAT5-IN-1
STAT5-IN-1 is unique due to its high selectivity for the STAT5β subtype, which makes it a valuable tool for studying the specific functions of this subtype in various biological processes. Its ability to inhibit STAT5 activity with minimal off-target effects on other STAT family members further enhances its utility in scientific research .
Propriétés
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVIKTBRCQWOGT-GIJQJNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





